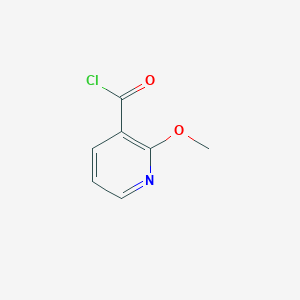

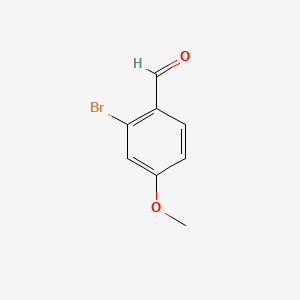

2-Methoxypyridine-3-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

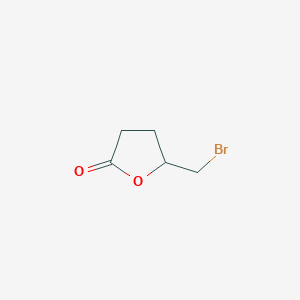

2-Methoxypyridine-3-carbonyl chloride is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior and characteristics of 2-methoxypyridine-3-carbonyl chloride.

Synthesis Analysis

The synthesis of related pyridine compounds involves various methods, including catalytic carbonylative polymerizations , Vilsmeier–Haack chlorination , electrosynthesis , and reactions with sodium methoxide . For instance, the synthesis of polyesters and amphiphilic poly(amide-block-ester)s is achieved using a catalyst combination of CH3C(O)Co(CO)3P(o-tolyl)3/m-methoxypyridine . Additionally, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves a novel protocol using Vilsmeier–Haack chlorination . These methods could potentially be adapted for the synthesis of 2-methoxypyridine-3-carbonyl chloride.

Molecular Structure Analysis

X-ray and spectroscopic analysis are common techniques used to determine the structure of pyridine derivatives. For example, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Such techniques could be employed to analyze the molecular structure of 2-methoxypyridine-3-carbonyl chloride.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions. The pyrolysis of 3-methoxypyridine generates the pyrrolyl radical, which has been characterized by threshold photoelectron spectroscopy . Additionally, reactions of 2-chloropyridine derivatives with sodium methoxide yield 2-methoxy derivatives . These findings suggest that 2-methoxypyridine-3-carbonyl chloride could also participate in similar reactions, potentially leading to the formation of radicals or other derivatives through nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their functional groups and molecular structure. For instance, the absorption and fluorescence maxima of a related compound were observed at 290 nm and 480 nm, respectively, and the effects of solvents on the emission spectra were investigated . The properties of 2-methoxypyridine-3-carbonyl chloride could be similarly influenced by its methoxy and carbonyl groups, affecting its optical properties and reactivity.

Scientific Research Applications

1. Application in Aromatic Compound Metalation

2-Methoxypyridine is used in the deprotonation of aromatic compounds using mixed lithium-iron combinations. Despite challenges in isolating the desired product, this process offers insights into the reactivity of 2-methoxypyridine in complex metalation reactions (Nagaradja et al., 2012).

2. In Vitro Cytotoxicity Activities

A series of compounds bearing 2-methoxypyridine-3-carbonitrile showed promising antiproliferative effects against liver, prostate, and breast cancer cell lines, indicating its potential use in cancer research and therapy (Al-Refai et al., 2019).

3. Catalytic Applications in Polymer Synthesis

2-Methoxypyridine combined with certain catalysts can facilitate carbonylative polymerizations of epoxides and N-alkylaziridines, leading to the synthesis of polyesters and amphiphilic poly(amide-block-ester)s (Liu & Jia, 2004).

4. Synthesis of Lycopodium Alkaloids

In the synthesis of the Lycopodium alkaloid lycoposerramine R, methoxypyridine is utilized as a masked pyridone, demonstrating its importance in complex organic synthesis (Bisai & Sarpong, 2010).

5. Influence on Central Cholinergic System

N-acyl-thiazolidine-4-carboxylic acid derivatives synthesized using methoxypyridines showed significant influence on learning and memory in experimental animals, suggesting potential applications in neurological research (Krichevskiy et al., 2007).

6. Electrocatalytic CO2 Reduction

2-Methoxypyridine derivatives in iron Schiff base complexes contribute to the electrocatalytic reduction of CO2 to formate, highlighting its role in catalysis and environmental applications (Nichols et al., 2018).

properties

IUPAC Name |

2-methoxypyridine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGOTAZYPIEKRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497661 |

Source

|

| Record name | 2-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypyridine-3-carbonyl chloride | |

CAS RN |

53750-65-5 |

Source

|

| Record name | 2-Methoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)